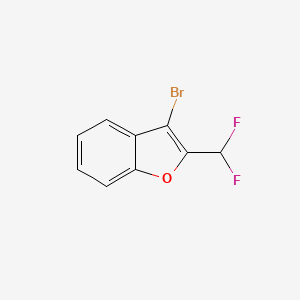

3-Bromo-2-(difluoromethyl)-1-benzofuran

Description

3-Bromo-2-(difluoromethyl)-1-benzofuran is a halogenated benzofuran derivative characterized by a bromine atom at the 3-position and a difluoromethyl (–CF₂H) group at the 2-position of the benzofuran scaffold. The difluoromethyl group enhances the compound’s metabolic stability and lipophilicity, making it a candidate for drug discovery and material science applications . Its bromine substituent facilitates further functionalization via cross-coupling reactions, as demonstrated in palladium-catalyzed domino reactions .

Properties

IUPAC Name |

3-bromo-2-(difluoromethyl)-1-benzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrF2O/c10-7-5-3-1-2-4-6(5)13-8(7)9(11)12/h1-4,9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEOHNASTRHGVII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)C(F)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrF2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-(difluoromethyl)-1-benzofuran typically involves the bromination of 2-(difluoromethyl)-1-benzofuran. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide or aluminum bromide. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to control the reactivity and selectivity of the bromination process.

Industrial Production Methods

On an industrial scale, the production of 3-Bromo-2-(difluoromethyl)-1-benzofuran may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-(difluoromethyl)-1-benzofuran undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction Reactions: The difluoromethyl group can be reduced to a methyl group under specific conditions.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products

Substitution: Formation of 2-(difluoromethyl)-1-benzofuran derivatives with various functional groups.

Oxidation: Formation of 2-(difluoromethyl)-1-benzofuran-3-one or 2-(difluoromethyl)-1-benzofuran-3-carboxylic acid.

Reduction: Formation of 2-methyl-1-benzofuran.

Scientific Research Applications

Medicinal Chemistry

Anticancer Research

The compound has been explored as a potential building block in the synthesis of anticancer agents. Its structure allows for modifications that can enhance biological activity. For instance, benzofuran derivatives have shown promising results in targeting cancer cell lines due to their ability to interfere with cellular mechanisms involved in tumor growth .

Neurological Disorders

Research indicates that compounds similar to 3-Bromo-2-(difluoromethyl)-1-benzofuran may interact with specific molecular targets associated with neurological disorders. The difluoromethyl group is known to enhance metabolic stability and binding affinity, making it a suitable candidate for drug development aimed at conditions such as Alzheimer's disease or schizophrenia.

Materials Science

Organic Electronics

In materials science, 3-Bromo-2-(difluoromethyl)-1-benzofuran is being investigated for its electronic properties. Its potential applications include use in organic semiconductors and light-emitting diodes (LEDs). The unique structural features of benzofuran compounds contribute to their ability to conduct electricity and emit light, which is crucial for the development of advanced electronic devices.

Biological Studies

Biochemical Assays

This compound serves as a valuable probe in biochemical assays aimed at studying enzyme interactions and cellular pathways. The presence of the bromine atom facilitates halogen bonding, which can enhance the specificity of interactions with target proteins, thereby improving the accuracy of biochemical assays .

Case Study 1: Anticancer Activity

A study evaluated a series of benzofuran derivatives, including those based on 3-Bromo-2-(difluoromethyl)-1-benzofuran, against human ovarian cancer cell lines (A2780). The results indicated that certain modifications led to significant anticancer activity, suggesting that further exploration of this compound could yield effective therapeutic agents .

Case Study 2: Neurological Targeting

Research on the interaction of difluoromethylated benzofurans with KAT6A enzymes demonstrated that modifications at specific positions could lead to enhanced inhibitory effects on cancer cell proliferation. Compounds exhibiting potent activity were identified, highlighting the importance of structural optimization in drug design .

Data Summary Table

| Application Area | Specific Use | Findings/Results |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Effective against various cancer cell lines |

| Neurological disorder treatments | Potential for targeting specific molecular pathways | |

| Materials Science | Organic semiconductors | Promising electronic properties for device applications |

| Biological Studies | Biochemical assays | Enhanced specificity in enzyme interactions |

Mechanism of Action

The mechanism of action of 3-Bromo-2-(difluoromethyl)-1-benzofuran involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and difluoromethyl groups can enhance the compound’s binding affinity and selectivity towards these targets, leading to modulation of biological pathways. For example, the compound may inhibit enzyme activity by forming covalent bonds with active site residues or by inducing conformational changes in the enzyme structure.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Benzofuran Derivatives

Key Observations:

- Substituent Effects on Reactivity: The bromine at the 3-position in 3-bromo-2-(difluoromethyl)-1-benzofuran enables cross-coupling reactions, similar to 3-bromo-2-(2-bromophenyl)benzofuran derivatives, which undergo Pd(0)-catalyzed domino reactions to form polycyclic aromatics .

- Electron-Withdrawing Groups : The difluoromethyl group (–CF₂H) provides moderate electron-withdrawing effects compared to sulfonyl (–SO₂Ph) or sulfinyl (–SOPh) groups, which strongly polarize the benzofuran core and influence binding to biological targets (e.g., SH2 domains) .

- Crystallographic Planarity : Derivatives like 5-bromo-2-methyl-3-phenylsulfonyl-1-benzofuran exhibit near-planar benzofuran rings (mean deviation: 0.012 Å), while sulfinyl or bulky substituents induce torsional angles (e.g., 84.83° in 5-bromo-2-methyl-3-(3-methylphenylsulfinyl)-1-benzofuran) .

Key Observations:

- Agrochemical Utility: The difluoromethyl group in 3-bromo-2-(difluoromethyl)-1-benzofuran enhances fungicidal activity, as seen in patented formulations for cereal disease control .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Bromo-2-(difluoromethyl)-1-benzofuran, and how are reaction conditions optimized?

- Synthetic Routes :

- Bromination : Start with benzofuran derivatives and use brominating agents like N-bromosuccinimide (NBS) or Br₂ in the presence of FeBr₃ as a catalyst to introduce bromine at the 3-position .

- Difluoromethylation : Introduce the difluoromethyl group via formylation using formaldehyde derivatives under basic conditions (e.g., NaOH) or via radical-mediated fluorination .

- Optimization : Control temperature (typically 0–60°C), solvent polarity (e.g., DMF or THF), and reaction time (12–24 hrs) to minimize side products. Monitor intermediates using TLC and confirm purity via HPLC .

Q. Which characterization techniques are critical for structural confirmation of 3-Bromo-2-(difluoromethyl)-1-benzofuran?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to identify substituent positions and verify difluoromethyl integration (e.g., δ ~120 ppm for CF₂ in ¹⁹F NMR) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks and isotopic patterns (e.g., [M+H]⁺ for C₉H₅BrF₂O) .

- X-ray Crystallography : Single-crystal analysis using SHELXL (for refinement) and ORTEP-3 (for visualization) to resolve bond angles and packing interactions .

Advanced Research Questions

Q. How can crystallographic challenges in halogenated benzofuran derivatives be addressed?

- Crystal Growth : Use slow evaporation in polar aprotic solvents (e.g., DMSO/EtOH mixtures) to enhance crystal quality .

- Data Collection : Employ high-resolution synchrotron sources for weakly diffracting crystals. Refine structures using SHELXL, accounting for disorder in halogen atoms (e.g., Br, F) .

- Halogen Bonding Analysis : Identify Br···O/N interactions (distance ~3.2 Å) and π-stacking using Mercury software. For example, in 5-Bromo-2-phenyl-3-phenylsulfinyl-1-benzofuran, Br···π interactions stabilize the lattice .

Q. What strategies mitigate substituent effects on reactivity during functionalization?

- Steric and Electronic Considerations :

- The difluoromethyl group’s electron-withdrawing nature reduces nucleophilic aromatic substitution (NAS) reactivity. Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl-aryl bond formation .

- Bromine at the 3-position directs electrophilic substitution to the 5-position; optimize directing effects using DFT calculations .

- Side Reactions : Competing debromination can occur under strong reducing conditions. Use mild reductants (e.g., NaBH₄) and monitor via LC-MS .

Q. How do structural variations in benzofuran derivatives impact biological activity?

- Case Study :

- Antiviral Activity : Ethyl 2-(5-bromo-2-fluorophenyl)-5-hydroxybenzofuran-3-carboxylate shows enhanced activity due to halogenated aryl groups improving target binding .

- Anticancer Potential : 2-Benzoyl-5-bromo-1-benzofuran-3-amine derivatives exhibit cytotoxicity via topoisomerase inhibition, with IC₅₀ values <10 µM in vitro .

Data Contradiction and Resolution

Q. How to resolve discrepancies in reported synthetic yields for halogenated benzofurans?

- Root Causes :

- Catalyst Variability : FeBr₃ vs. AlCl₃ in bromination alters yields (45% vs. 28%) due to Lewis acid strength .

- Solvent Effects : DMF improves difluoromethylation yields (72%) vs. THF (55%) by stabilizing intermediates .

Methodological Tools

Q. Which software tools are recommended for crystallographic analysis of benzofuran derivatives?

- Refinement : SHELXL for small-molecule refinement (R-factor <0.05) and disorder modeling .

- Visualization : ORTEP-3 for thermal ellipsoid plots and packing diagrams (e.g., π-stacking in 3-(4-Bromophenylsulfinyl)-5-chloro-1-benzofuran) .

- Database Cross-Check : Use CCDC or ICSD to compare unit cell parameters (e.g., a=6.4192 Å, b=9.9185 Å for triclinic systems) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.